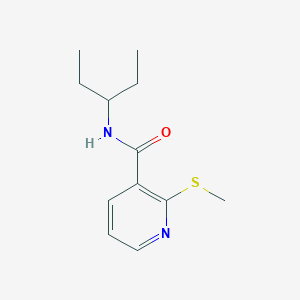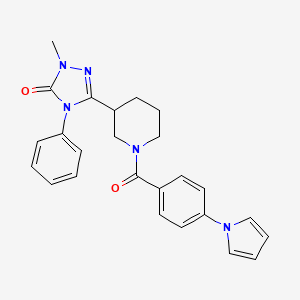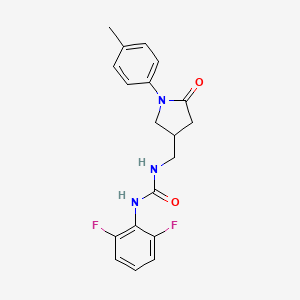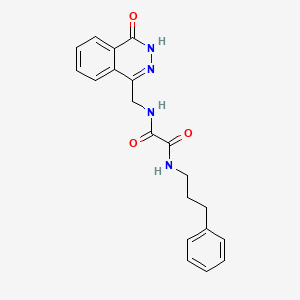![molecular formula C27H25N3O5S2 B2492260 (Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-39-3](/img/structure/B2492260.png)
(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction between isoquinoline or quinoline derivatives and dialkyl acetylenedicarboxylates in the presence of 2-aminobenzothiazole, leading to novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a] quinolines in excellent yields. These compounds are characterized by elemental analysis, Mass spectroscopy, IR, 1H-NMR & 13C-NMR spectra, with some undergoing single crystal X-ray diffraction studies for molecular structure analysis (Arab-Salmanabadi, Dorvar, & Notash, 2015).
Molecular Structure Analysis
The molecular structure of these synthesized compounds, particularly the ones involving dihydroimidazo and quinoline derivatives, are elucidated using X-ray diffraction, NMR, and IR spectroscopy, which aids in understanding the geometric and electronic structure essential for determining reactivity and interaction with other molecules.
Chemical Reactions and Properties
The related compounds exhibit a range of chemical reactions, including sulfonylation/cyclization processes to access sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones, showcasing mild reaction conditions and functional group tolerance. These reactions highlight the compound's potential for generating novel molecules with significant properties, including antitumor activity (Wang et al., 2021).
Applications De Recherche Scientifique
Synthesis and Applications in Antimicrobial Activity
- The compound has been used in the synthesis of various derivatives with notable antimicrobial activities. For instance, its derivatives have shown activity against gram-negative bacteria like E. coli and P. aeruginosa, and gram-positive bacteria such as S. aureus, and C. diphtheriae (Dabholkar & Tripathi, 2011).
- Another study synthesized novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a] quinolines, involving the compound as a key reactant, which were characterized by various spectroscopy techniques (Arab-Salmanabadi, Dorvar, & Notash, 2015).
Psychotropic and Anti-inflammatory Activity
- Synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, including this compound, displayed significant psychotropic and anti-inflammatory activities in vitro and in vivo. These compounds were found to possess sedative action, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines (Zablotskaya et al., 2013).
Structural and Physicochemical Characterization
- The compound has been subjected to single crystal X-ray diffraction studies, helping to determine its conformational features and contribute to the understanding of its physicochemical properties (Akkurt, Yıldırım, Bogdanov, Kandinska, & Büyükgüngör, 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S2/c1-18-7-12-23-24(15-18)36-27(30(23)17-25(31)35-2)28-26(32)20-8-10-22(11-9-20)37(33,34)29-14-13-19-5-3-4-6-21(19)16-29/h3-12,15H,13-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHJCBXRVXKACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2492180.png)

![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)





![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)

![1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2492196.png)
